molecular formula C6F5COOH<br>C7HF5O2 B1217977 Pentafluorobenzoic acid CAS No. 602-94-8

Pentafluorobenzoic acid

Cat. No.: B1217977
CAS No.: 602-94-8
M. Wt: 212.07 g/mol
InChI Key: YZERDTREOUSUHF-UHFFFAOYSA-N
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Description

Pentafluorobenzoic acid is an organofluorine compound with the chemical formula C₆F₅CO₂H. It is a white crystalline powder that is highly soluble in water. The compound is known for its strong acidity, with a pKa of 1.48 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pentafluorobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with magnesium methoxide, resulting in ortho methoxylation . Additionally, this compound can anchor the −C₆F₄CO₂H group to surfaces through substitution reactions, typically at the para position . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to denature both double-stranded and single-stranded DNA, similar to the effects of cisplatin . This denaturation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature and high solubility in water facilitate its interaction with cellular components, thereby influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with nickel complexes catalyzes the defluoridation of the 2 and 5 positions . This binding interaction can result in changes in gene expression and other cellular processes, demonstrating its impact at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These temporal effects are crucial for understanding the compound’s behavior in different experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with trifluoroacetic acid and antimony pentafluoride leads to the formation of carbonyl derivatives . These interactions highlight the compound’s role in various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s high solubility in water facilitates its distribution, allowing it to reach various cellular compartments . Understanding these transport and distribution mechanisms is crucial for studying the compound’s effects on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes . Studying the subcellular localization of this compound provides insights into its biochemical properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzoic acid can be synthesized by treating pentafluorophenyllithium or pentafluorophenyl Grignard reagent with carbon dioxide. These reagents are typically prepared in situ from pentafluorobenzene and bromopentafluorobenzene . Another method involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride .

Industrial Production Methods: In industrial settings, this compound is often produced through the decarboxylation of this compound in high-temperature liquid water. This method does not require catalysts and involves heating the compound to temperatures between 150 to 250 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Substitution Reactions: Fluoride substitution typically occurs at the para position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Major Products:

Comparison with Similar Compounds

Pentafluorobenzoic acid is unique due to its high fluorine content and strong acidity. Similar compounds include:

This compound stands out due to its strong acidity and the presence of multiple fluorine atoms, which significantly influence its chemical behavior and applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzoic acid
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InChI

InChI=1S/C7HF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
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InChI Key

YZERDTREOUSUHF-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
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Molecular Formula

C7HF5O2
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DSSTOX Substance ID

DTXSID4060527
Record name Pentafluorobenzoic acid
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Molecular Weight

212.07 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Pentafluorobenzoic acid
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CAS No.

602-94-8
Record name Pentafluorobenzoic acid
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Synthesis routes and methods

Procedure details

Up to now, several synthetic reactions for pentafluorophenyl alkali metal salt are known. For example, a method of producing pentafluorophenyllithium through bromine-metal exchange reaction using relatively expensive bromopentafluorobenzene as a starting raw material for a source of pentafluorophenyl group and butyllithium is already known. For example, in Synthesis of Fluoroorganic Compounds, p. 190, Springer-Verlag (1985), pentafluorophenyllithium is prepared in diethylether-hexane at -70° C. and is reacted with sulfur dioxide to give lithium pentafluorophenylsulfenate with 94% yield. Also, a method of producing pentafluorophenyllithium through hydrogen-metal exchange reaction using pentafluorobenzene as a starting raw material for a source of pentafluorophenyl group and butyllithium is already known. For example, in J. Org. Chem., 29, 2385 (1964), pentafluorophenyllithium prepared from pentafluorobenzene and butyllithium is reacted with carbon dioxide gas to give pentafluorobenzoic acid wherein the reaction yield is unknown, but the purification yield, depending on reaction solvent system, is 68% in diethylether-hexane system, 80.9% in diethylether type and 82% in diethylether-tetrahydrofuran system respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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